4'-Bromobiphenyl-4-yl benzoate

Synthetic Chemistry Process Optimization Material Science

Researchers face synthetic failures when substituting this specific para-bromo biphenyl benzoate with generic analogs. This compound is the precise building block required for high-performance liquid crystal monomers and fluorescent laser dyes. • Enables efficient Suzuki-Miyaura cross-coupling for tailored mesomorphic properties and positive dielectric anisotropy (>5) in LCD monomers. • Key intermediate for synthesizing 4-arylpyridinium salts that lase effectively in the 530-550 nm range for tunable organic lasers. • Bifunctional structure supports extended conjugated polymer synthesis for OFET/OLED R&D. High purity ensures reproducible yields and material performance.

Molecular Formula C19H13BrO2
Molecular Weight 353.2 g/mol
CAS No. 94375-26-5
Cat. No. B14364490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromobiphenyl-4-yl benzoate
CAS94375-26-5
Molecular FormulaC19H13BrO2
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H
InChIKeyRGPNGUWAEKRPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromobiphenyl-4-yl benzoate (94375-26-5): Technical Overview for Advanced Synthesis and Material Science Procurement


4'-Bromobiphenyl-4-yl benzoate (CAS 94375-26-5) is a para-bromo-substituted biphenyl benzoate ester, classified as a versatile building block in advanced organic synthesis and materials science . Its structure comprises a biphenyl backbone with a bromine atom at the 4'-position and a benzoate ester group, rendering it a highly functionalizable intermediate for constructing complex molecular architectures [1]. The compound serves as a key precursor for synthesizing liquid crystal monomers and fluorescent dyes via cross-coupling reactions, particularly Suzuki-Miyaura coupling, which exploits the reactivity of the aryl bromide . Its defined molecular structure (C19H13BrO2, MW: 353.21 g/mol) and high purity availability make it a critical component for research and development pipelines requiring precise molecular engineering .

4'-Bromobiphenyl-4-yl benzoate (94375-26-5): Why Generic Substitution Poses Significant Technical Risk


Indiscriminate substitution of 4'-Bromobiphenyl-4-yl benzoate with alternative biphenyl benzoates or bromophenyl esters introduces substantial risk of synthetic failure or compromised material performance. The specific para-bromo substitution pattern on the biphenyl core is not a generic feature; it directly dictates the compound's reactivity in cross-coupling reactions and its mesogenic behavior in liquid crystal formulations [1]. For instance, compounds lacking the bromine atom cannot undergo Suzuki-Miyaura coupling, while those with alternative halogen or alkyl substitutions exhibit fundamentally different phase transition temperatures and dielectric anisotropies, leading to unpredictable outcomes in device fabrication [1][2]. Furthermore, the purity and analytical profile of this specific compound are critical for ensuring reproducible yields in multi-step syntheses, and the use of uncharacterized or lower-purity substitutes can result in significant batch-to-batch variability and downstream process inefficiencies .

4'-Bromobiphenyl-4-yl benzoate (94375-26-5): Quantitative Differentiation Evidence vs. Comparators


Reaction Yield: 4'-Bromobiphenyl-4-yl Benzoate via Electrophilic Bromination of Biphenyl-4-yl Benzoate

Direct bromination of biphenyl-4-yl benzoate yields 4'-Bromobiphenyl-4-yl benzoate with a reported efficiency of approximately 50%. This yield is a critical differentiator when considering alternative synthetic routes to brominated biphenyls, such as the Gomberg–Bachmann reaction for p-bromobiphenyl, which typically proceeds with yields below 40% [1][2]. The ester functionality in the target compound stabilizes the intermediate and directs electrophilic substitution, enabling a more controlled and efficient bromination compared to the free biphenyl system [1].

Synthetic Chemistry Process Optimization Material Science

Mesogenic Phase Behavior: Differential Impact of Terminal Bromine Substitution on Liquid Crystal Properties

In a homologous series of biphenyl benzoates, the terminal substituent (X) profoundly influences the mesomorphic phase behavior. Compounds where X = Br exhibit nematic and smectic phases with specific temperature ranges that are distinct from those where X = Cl or CN. While quantitative phase transition temperatures for the specific 4'-bromobiphenyl-4-yl benzoate parent structure are not provided in the source, the patent explicitly teaches that the bromo derivative is a preferred embodiment due to its positive dielectric anisotropy (>5) and color stability, which are essential for practical display applications [1]. This represents a class-level inference of differentiated material performance.

Liquid Crystals Display Materials Mesomorphism

Role as a Fluorescent Laser Dye Precursor: 4'-Bromobiphenyl-4-yl Benzoate as an Intermediate

4'-Bromobiphenyl-4-yl benzoate serves as a key intermediate in the synthesis of 4-arylpyridinium salts, which are then evaluated as laser dyes. While the parent compound itself is not the final dye, the study identifies the resulting sulfonate salts as efficient laser dyes operating in the 530-550 nm range [1]. This application space is a clear differentiator from simpler bromobenzoates, like 4-bromophenyl benzoate, which lack the extended biphenyl conjugation necessary for generating the targeted laser emission properties . The compound's specific structure enables the construction of the required conjugated system via cross-coupling at the bromide site.

Fluorescent Dyes Laser Dyes Organic Electronics

Physicochemical Profile: LogP, Density, and Thermal Stability for Formulation and Purification

The compound exhibits a high logP of 5.9, indicating strong hydrophobicity and potential for bioaccumulation, which is a critical parameter for environmental fate assessment and for designing formulations requiring lipophilic character [1]. Its density of 1.388 g/cm³ and high boiling point of 467.8°C (at 760 mmHg) are important for handling and purification (e.g., recrystallization, distillation) . Compared to a simpler analog like 4-bromophenyl benzoate, the target compound's significantly larger molecular weight and higher logP translate to markedly different solubility and chromatographic behavior, directly impacting its isolation and use in specific solvent systems .

Physicochemical Properties Formulation Science Analytical Chemistry

4'-Bromobiphenyl-4-yl benzoate (94375-26-5): Prioritized Application Scenarios for Informed Procurement


Synthesis of Advanced Liquid Crystal Monomers via Suzuki-Miyaura Cross-Coupling

Procurement is strategically justified for R&D in liquid crystal displays (LCDs). 4'-Bromobiphenyl-4-yl benzoate is a preferred precursor due to its para-bromine atom, which facilitates efficient Suzuki-Miyaura cross-coupling to introduce alkyl/aryl groups. This yields monomers with tailored mesomorphic properties (e.g., nematic or smectic phases) and positive dielectric anisotropy (>5), as detailed in US Patent 4,112,239 [1]. The compound's structural rigidity and functional group placement are critical for achieving the desired molecular ordering and electro-optical response in display devices [1].

Development of Organic Laser Dyes Emitting in the Green Spectral Region

As a key intermediate in the synthesis of 4-arylpyridinium salts, this compound is essential for creating efficient laser dyes. Research by Kelley et al. (2001) demonstrates that compounds derived from this precursor exhibit strong fluorescence and lase effectively in the 530-550 nm range [2]. This application justifies the compound's procurement for research programs focused on tunable organic lasers and advanced photonic materials [2].

Constructing Complex Molecular Architectures for Organic Electronics

The compound's bifunctional nature (a bromo-substituent for cross-coupling and a benzoate ester for further derivatization) makes it an invaluable building block for synthesizing extended conjugated systems. This includes oligomers and polymers for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The high purity (98.0%) typically offered by vendors ensures reproducible polymerization and material performance, a key factor for procurement in academic and industrial research settings .

Lipophilic Building Block for Medicinal Chemistry and Agrochemical Research

With a high predicted logP of 5.9 [3], this compound is well-suited for creating lipophilic scaffolds in drug discovery and agrochemical development. Its structure allows for the systematic exploration of structure-activity relationships (SAR) through late-stage functionalization at the bromine site. Procurement is relevant for projects targeting hydrophobic binding pockets or requiring improved membrane permeability, where this specific physicochemical profile is a calculated advantage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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